molecular formula C16H25NO6 B13348157 rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid

rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid

Cat. No.: B13348157
M. Wt: 327.37 g/mol
InChI Key: KKFMIHVAYHSQEJ-RDBSUJKOSA-N
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Description

rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-1-((1R,2S,4R)-Bicyclo[221]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid stands out due to its unique combination of functional groups and its potential for diverse chemical transformations. Its bicyclic structure provides a rigid framework that can be exploited in various applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C16H25NO6

Molecular Weight

327.37 g/mol

IUPAC Name

2-[2-[2-[2-[[(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C16H25NO6/c18-15(19)11-23-8-7-22-6-5-21-4-3-17-16(20)14-10-12-1-2-13(14)9-12/h1-2,12-14H,3-11H2,(H,17,20)(H,18,19)/t12-,13+,14+/m1/s1

InChI Key

KKFMIHVAYHSQEJ-RDBSUJKOSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1C=C2)C(=O)NCCOCCOCCOCC(=O)O

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCC(=O)O

Origin of Product

United States

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